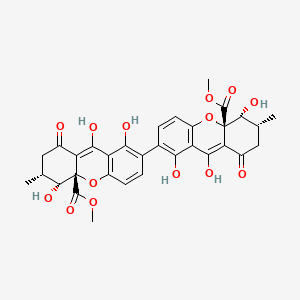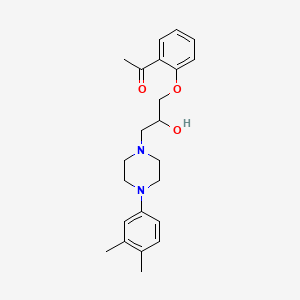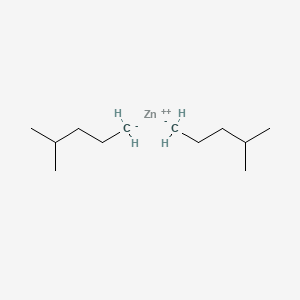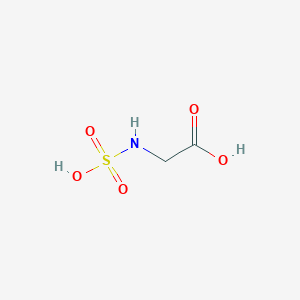
1,4-Benzenedipentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedipentanol is an organic compound with the molecular formula C16H26O2 It is a derivative of benzene, featuring two pentanol groups attached to the benzene ring at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedipentanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method has been optimized to achieve high turnover numbers (TON) and involves a hydrogen-borrowing mechanism .
Industrial Production Methods
Industrial production of this compound typically involves the use of nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of strongly electron-attracting groups and very basic nucleophilic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedipentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under specific conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedipentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism by which 1,4-Benzenedipentanol exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A related compound with similar chemical properties but different applications.
1,4-Benzenedimethanol: Another derivative of benzene with two methanol groups instead of pentanol groups.
1,4-Pentanediol: Similar in structure but with different functional groups and reactivity.
Uniqueness
1,4-Benzenedipentanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chains compared to similar compounds like 1,4-butanediol provide different solubility and reactivity profiles, making it suitable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
46926-44-7 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
5-[4-(5-hydroxypentyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C16H26O2/c17-13-5-1-3-7-15-9-11-16(12-10-15)8-4-2-6-14-18/h9-12,17-18H,1-8,13-14H2 |
InChI-Schlüssel |
GCEOZAGJEZCPAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCCO)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




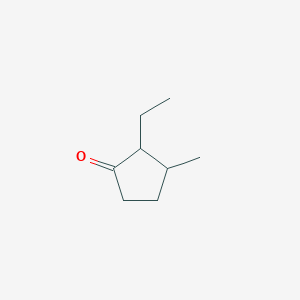

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)



